LUMO Energy Differential Dictates Regiodivergent Reactivity: 2,3-Isomer vs. 1,3-Isomer
The 1,3-bis(phenylsulfonyl)-1,3-butadiene isomer is far more electrophilic than the 2,3-isomer, as quantified by their respective LUMO energy levels of −1.39 eV versus +4.29 eV, a difference of 5.68 eV [1]. This electronic disparity translates directly into divergent reaction manifolds: the 1,3-isomer undergoes rapid [4+2] cycloaddition with enamines (e.g., 84% yield of Diels–Alder adduct 16 with N-methyl-1,2,3,4-tetrahydropyridine), whereas the 2,3-isomer requires initial rearrangement to the 1,3-isomer (mediated by catalytic benzenesulfinate) before cycloaddition can occur, or alternatively proceeds through a stepwise Michael addition pathway that is inaccessible to the 1,3-isomer [2].
vs −1.39 eV
| Evidence Dimension | LUMO energy level (eV) |
|---|---|
| Target Compound Data | +4.29 eV (2,3-isomer, compound 1) |
| Comparator Or Baseline | −1.39 eV (1,3-isomer, compound 2) |
| Quantified Difference | Δ = 5.68 eV (1,3-isomer is markedly more electrophilic) |
| Conditions | Calculated LUMO energies as reported in J. Org. Chem. 1992; 1,3-isomer generated in situ from trisulfone 11 due to self-dimerization tendency |
Why This Matters
This large electronic difference means the two isomers are not functionally interchangeable; procurement of the wrong isomer will lead to fundamentally different reaction outcomes, making isomer-specific sourcing essential for reproducible synthetic protocols.
- [1] Padwa, A.; Gareau, Y.; Harrison, B.; Rodriguez, A. Cycloaddition Chemistry of 1,3- and 2,3-Bis(phenylsulfonyl) 1,3-Dienes with Enamines and Ynamines. J. Org. Chem. 1992, 57 (13), 3540–3545. DOI: 10.1021/jo00039a009. View Source
- [2] Padwa, A.; Norman, B. H.; Gareau, Y.; Harrison, B. Cycloaddition Chemistry of 1,3- and 2,3-Bis(phenylsulfonyl) 1,3-Dienes: Direct Comparison of [4+2] Cycloaddition Yields. J. Org. Chem. 1992, 57 (13), 3540–3545 (see Table 1 and Experimental Section for 84% yield of adduct 16 from 1,3-isomer). View Source
